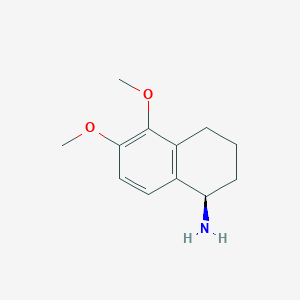
(R)-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by its two methoxy groups attached to the naphthalene ring and an amine group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding naphthalene derivative. One common method is the catalytic hydrogenation of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene using a chiral catalyst to ensure the production of the ®-enantiomer. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of ®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of chiral catalysts in large-scale production ensures the enantiomeric purity of the final product.
化学反应分析
Types of Reactions
®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, ®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as a treatment for certain neurological disorders due to its interaction with neurotransmitter receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
作用机制
The mechanism of action of ®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in neurotransmitter release and signal transduction, which are critical for its potential therapeutic effects.
相似化合物的比较
Similar Compounds
(S)-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the ®-form, with similar chemical properties but different biological activity.
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene: The parent compound without the amine group.
1,2,3,4-Tetrahydronaphthalen-1-amine: A similar compound lacking the methoxy groups.
Uniqueness
®-5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its chiral nature and the presence of both methoxy and amine functional groups. This combination of features allows for specific interactions with biological targets, making it a valuable compound in scientific research and potential therapeutic applications.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
(1R)-5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-7-6-8-9(12(11)15-2)4-3-5-10(8)13/h6-7,10H,3-5,13H2,1-2H3/t10-/m1/s1 |
InChI 键 |
WOADEMZTZBTFMH-SNVBAGLBSA-N |
手性 SMILES |
COC1=C(C2=C(C=C1)[C@@H](CCC2)N)OC |
规范 SMILES |
COC1=C(C2=C(C=C1)C(CCC2)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


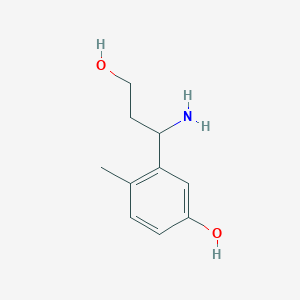
![3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12973429.png)
![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)

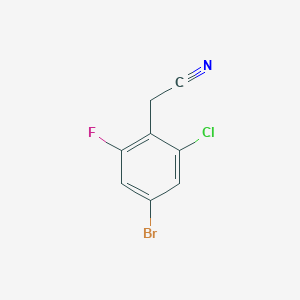
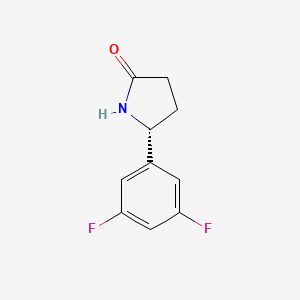

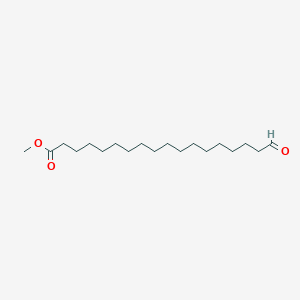

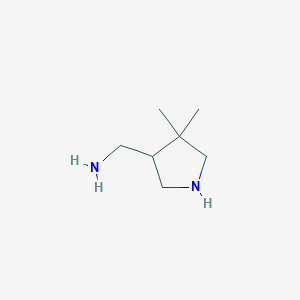
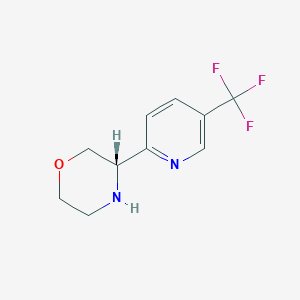
![3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)
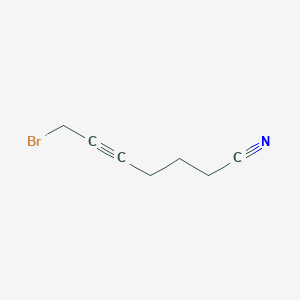
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)
